molecular formula C20H28N6O4S B13808208 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;sulfuric acid CAS No. 78534-19-7

5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;sulfuric acid

Katalognummer: B13808208
CAS-Nummer: 78534-19-7
Molekulargewicht: 448.5 g/mol
InChI-Schlüssel: MSRXHWUJBWNPBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;sulfuric acid is a compound that combines a tetrahydropyrimidine derivative with sulfuric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of phenyl isocyanate with 2,3-diaminomaleonitrile through a condensation process. This reaction forms 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea, which is then further reacted to produce the desired tetrahydropyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific combination of a phenyl group and a tetrahydropyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

78534-19-7

Molekularformel

C20H28N6O4S

Molekulargewicht

448.5 g/mol

IUPAC-Name

5-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine;sulfuric acid

InChI

InChI=1S/2C10H13N3.H2O4S/c2*11-10-12-6-9(7-13-10)8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5,9H,6-7H2,(H3,11,12,13);(H2,1,2,3,4)

InChI-Schlüssel

MSRXHWUJBWNPBJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN=C(N1)N)C2=CC=CC=C2.C1C(CN=C(N1)N)C2=CC=CC=C2.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.